molecular formula C18H25N5O5 B14785775 (E)-2-(Methoxyimino)-2-(2-((3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl)phenyl)-N-methylacetamide

(E)-2-(Methoxyimino)-2-(2-((3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl)phenyl)-N-methylacetamide

Cat. No.: B14785775
M. Wt: 391.4 g/mol
InChI Key: JHIPUJPTQJYEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(Methoxyimino)-2-(2-((3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl)phenyl)-N-methylacetamide is a complex organic compound characterized by multiple functional groups, including methoxyimino and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Methoxyimino)-2-(2-((3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl)phenyl)-N-methylacetamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Methoxyimino Group: This step involves the reaction of a suitable precursor with methoxyamine under acidic or basic conditions.

    Coupling Reactions: The coupling of intermediates to form the final compound, often using catalysts such as palladium or copper.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Methoxyimino)-2-(2-((3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl)phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(Methoxyimino)-2-(2-((3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl)phenyl)-N-methylacetamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (E)-2-(Methoxyimino)-2-(2-((3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(Methoxyimino)-2-(2-phenyl)-N-methylacetamide
  • (E)-2-(Methoxyimino)-2-(2-(dimethylamino)phenyl)-N-methylacetamide

Uniqueness

(E)-2-(Methoxyimino)-2-(2-((3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl)phenyl)-N-methylacetamide is unique due to its specific structural features, such as the presence of multiple methoxyimino groups and the complex arrangement of functional groups. These features may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[2-[[3,4-bis(methoxyimino)pentan-2-ylideneamino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5/c1-12(20-25-4)16(22-26-5)13(2)21-28-11-14-9-7-8-10-15(14)17(23-27-6)18(24)19-3/h7-10H,11H2,1-6H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIPUJPTQJYEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870278
Record name 2-(Methoxyimino)-2-{2-[5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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